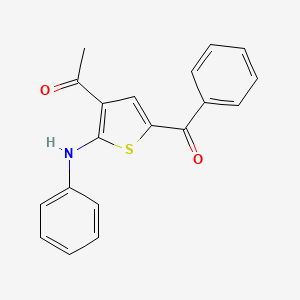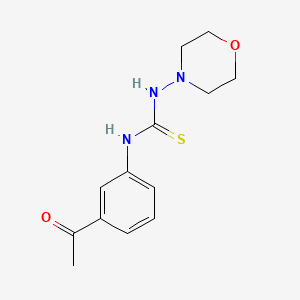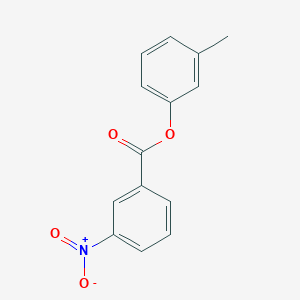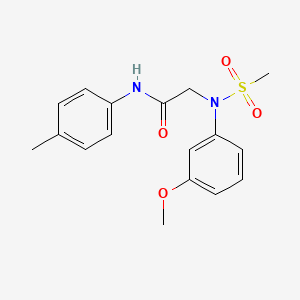![molecular formula C16H11ClN4O3 B5861126 2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5861126.png)
2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid, also known as CTAB, is a chemical compound used in scientific research. It has various applications in the field of medicinal chemistry, particularly in the development of new drugs.
作用機序
2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid works by inhibiting the activity of certain enzymes in the body, including cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting their activity, 2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid can reduce inflammation and pain.
Biochemical and Physiological Effects:
2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. 2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases.
実験室実験の利点と制限
One advantage of using 2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid in lab experiments is its high solubility in water, which makes it easy to work with. 2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid is also relatively stable under a wide range of conditions, which makes it a good candidate for use in drug development. However, 2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid can be toxic at high concentrations, which limits its use in certain experiments.
将来の方向性
There are several future directions for research on 2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid. One area of interest is the development of new drugs based on the structure of 2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid. Researchers are also interested in studying the potential use of 2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid in the treatment of various diseases, including cancer and inflammatory diseases. Additionally, researchers are exploring the use of 2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid as a tool for studying enzyme activity and other biochemical processes in the body.
合成法
2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid is synthesized by reacting 2-chloro-5-nitrobenzoic acid with 4H-1,2,4-triazole-3-thiol in the presence of a base. The resulting product is then chlorinated with thionyl chloride to form 2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid. This synthesis method has been optimized to produce high yields of pure 2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid.
科学的研究の応用
2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid has been extensively studied for its potential use in the development of new drugs. It has been shown to have antimicrobial, antifungal, and anticancer properties. 2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid has also been studied for its ability to inhibit enzymes involved in inflammation and pain, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
2-[[2-chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O3/c17-13-6-5-10(21-8-18-19-9-21)7-12(13)15(22)20-14-4-2-1-3-11(14)16(23)24/h1-9H,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAFIWLAXYIMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5861077.png)

![1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene](/img/structure/B5861099.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5861101.png)



![1-{[3-(1-piperidinyl)-1-benzofuran-2-yl]carbonyl}piperidine](/img/structure/B5861143.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5861145.png)
![1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5861157.png)